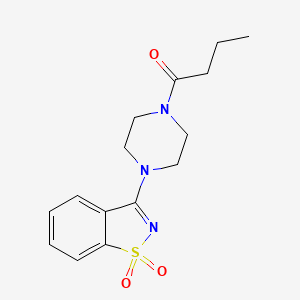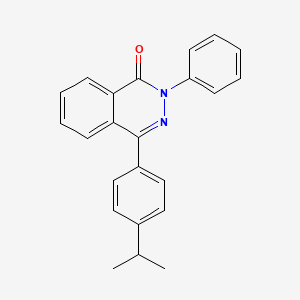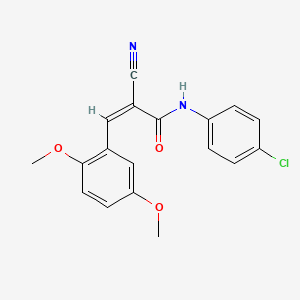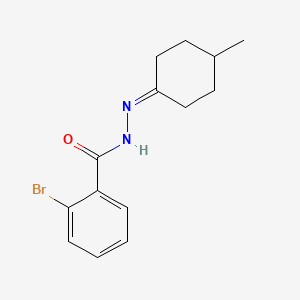
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known as PBIT or N-(4-butyrylphenyl)-N'-(4-piperazinyl) benzisothiazoline-1,1-dioxide. It is a member of the benzisothiazole family and is structurally related to other compounds that have been shown to have biological activity.
作用機序
The mechanism of action of 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of protein kinase activity, inhibition of histone deacetylase activity, and modulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. It has also been shown to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its potential for a wide range of applications. It has been shown to have activity against a range of diseases and conditions, making it a versatile compound for research. However, one of the main limitations of using PBIT in lab experiments is its complex synthesis process, which can be time-consuming and costly.
将来の方向性
There are several future directions for research on 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide. One potential direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for other diseases and conditions. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 4-aminobutyric acid with 4-butyrylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product.
科学的研究の応用
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have activity against a range of diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PBIT has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, PBIT has been shown to have neuroprotective effects and improve cognitive function. In Parkinson's disease research, PBIT has been shown to have antioxidant properties and protect against oxidative stress.
特性
IUPAC Name |
1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-5-14(19)17-8-10-18(11-9-17)15-12-6-3-4-7-13(12)22(20,21)16-15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJYDPMJVYVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)
![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)